molecular formula CClF2NO B14749766 Methane, chlorodifluoronitroso- CAS No. 421-13-6

Methane, chlorodifluoronitroso-

Cat. No.: B14749766
CAS No.: 421-13-6
M. Wt: 115.47 g/mol
InChI Key: ZDFLALVBYPQYCS-UHFFFAOYSA-N
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Description

Methane, chlorodifluoronitroso- (chemical formula: CClF₂NO) is a halogenated nitroso compound derived from methane. Its structure consists of a methane backbone substituted with one chlorine atom, two fluorine atoms, and a nitroso (-NO) functional group. Current research by Knight and Randell highlights its microwave spectroscopic analysis, which is critical for understanding its molecular geometry and reactivity .

Properties

CAS No.

421-13-6

Molecular Formula

CClF2NO

Molecular Weight

115.47 g/mol

IUPAC Name

chloro-difluoro-nitrosomethane

InChI

InChI=1S/CClF2NO/c2-1(3,4)5-6

InChI Key

ZDFLALVBYPQYCS-UHFFFAOYSA-N

Canonical SMILES

C(N=O)(F)(F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methane, chlorodifluoronitroso- can be synthesized through the reaction of chlorodifluoromethane with nitrosyl chloride under controlled conditions. The reaction typically requires a catalyst and is conducted at low temperatures to ensure the stability of the nitroso group.

Industrial Production Methods: Industrial production of methane, chlorodifluoronitroso- involves the large-scale reaction of chlorodifluoromethane with nitrosyl chloride in the presence of a suitable catalyst. The process is optimized to maximize yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: Methane, chlorodifluoronitroso- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form chlorodifluoronitroso oxide.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The chlorine atom can be substituted with other halogens or functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.

Major Products:

    Oxidation: Chlorodifluoronitroso oxide.

    Reduction: Chlorodifluoromethanamine.

    Substitution: Various halogenated derivatives depending on the substituent used.

Scientific Research Applications

Methane, chlorodifluoronitroso- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other fluorinated compounds.

    Biology: Investigated for its potential effects on biological systems, particularly in the study of nitroso compounds.

    Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs that target specific pathways involving nitroso groups.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of methane, chlorodifluoronitroso- involves its interaction with various molecular targets. The nitroso group can participate in redox reactions, influencing cellular pathways and enzyme activities. The compound’s effects are mediated through its ability to donate or accept electrons, impacting processes such as oxidative stress and signal transduction.

Comparison with Similar Compounds

Comparative Data Table

Property Methane, Chlorodifluoronitroso- (CClF₂NO) Trifluoronitromethane (CF₃NO₂) Nitrosomethane (CH₃NO) Chlorodifluoromethane (CHClF₂)
Functional Group Nitroso (-NO) Nitro (-NO₂) Nitroso (-NO) None
Halogen Substituents Cl, 2F 3F None Cl, 2F
Reactivity Nitrosation, radical reactions Oxidative reactions Dimerization Inert
Applications Synthetic intermediates Propellants Organic synthesis Refrigerants
Environmental Impact Limited data High oxidative stability Low stability Ozone-depleting

Research Findings and Challenges

  • Synthesis and Stability: The nitroso group in CClF₂NO is prone to dimerization and decomposition under UV light or elevated temperatures, necessitating strict reaction controls (e.g., low temperatures, dark conditions) . In contrast, trifluoronitromethane (CF₃NO₂) is more stable due to its nitro group but requires aggressive oxidizing agents for synthesis .
  • Spectroscopic Analysis: Microwave spectroscopy studies of CClF₂NO reveal a planar geometry around the nitrogen atom, with bond angles distinct from nitrosomethane due to halogen electronegativity effects .
  • Pharmacokinetics: While chlorodifluoromethane (CHClF₂) has documented pharmacokinetics in mammals, data for nitroso-containing analogs like CClF₂NO remain scarce. Studies on dichlorofluoromethane (CFC-21) suggest that halogenation patterns significantly influence metabolic pathways .

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